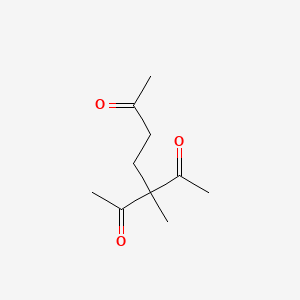
3-Acetyl-3-methylheptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-3-methylheptane-2,6-dione is an organic compound with the molecular formula C10H18O3. It is a diketone, meaning it contains two ketone groups, which are functional groups characterized by a carbon atom double-bonded to an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-methylheptane-2,6-dione typically involves the reaction of 3-methylheptane-2,6-dione with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-3-methylheptane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Acetyl-3-methylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, often involves this compound.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 3-Acetyl-3-methylheptane-2,6-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylheptane-2,6-dione: Lacks the acetyl group, resulting in different reactivity and applications.
2,6-Heptanedione: A simpler diketone with fewer carbon atoms, leading to distinct chemical properties.
Acetylacetone: A well-known diketone with a similar structure but different substitution pattern.
Uniqueness
3-Acetyl-3-methylheptane-2,6-dione is unique due to the presence of both an acetyl group and a methyl group, which confer specific reactivity and properties. This makes it valuable in various chemical syntheses and research applications.
Propiedades
Número CAS |
73843-15-9 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-acetyl-3-methylheptane-2,6-dione |
InChI |
InChI=1S/C10H16O3/c1-7(11)5-6-10(4,8(2)12)9(3)13/h5-6H2,1-4H3 |
Clave InChI |
YWUPUQUVRIHHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C)(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


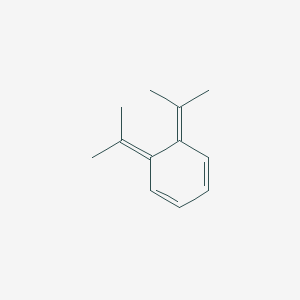
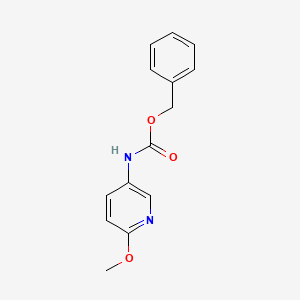
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

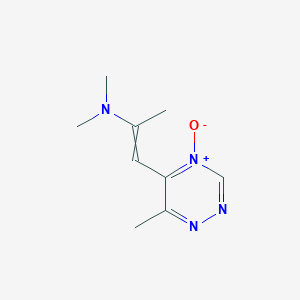

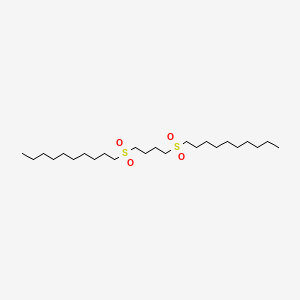
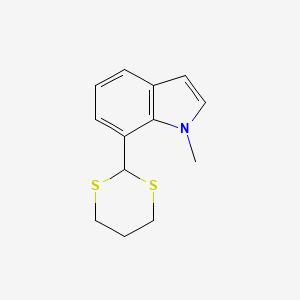
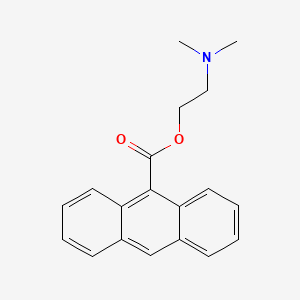
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
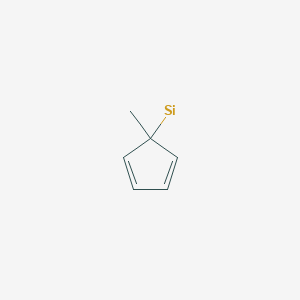
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
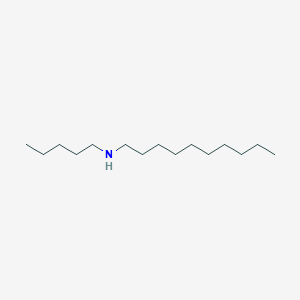
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
